
Fmoc-L-Val-OH-13C5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Val-OH-13C5 is a compound that is labeled with carbon-13 isotopes. It is a derivative of Fmoc-L-valine, which is commonly used in peptide synthesis. The carbon-13 labeling makes it particularly useful in various scientific research applications, including studies involving stable isotope labeling and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Val-OH-13C5 typically involves the incorporation of carbon-13 isotopes into the valine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors. The reaction conditions often involve standard peptide synthesis techniques, such as the use of protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) to protect the amino group during the synthesis process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be scalable and cost-effective, making the compound accessible for various research applications .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Val-OH-13C5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the labeled carbon atoms .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Fmoc-L-Val-OH-13C5 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of labeled peptides for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic labeling studies to trace the incorporation of labeled amino acids into proteins.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of labeled compounds.
Industry: Applied in the production of labeled compounds for quality control and analytical testing.
Mechanism of Action
The mechanism of action of Fmoc-L-Val-OH-13C5 involves its incorporation into peptides and proteins during synthesis. The labeled carbon atoms allow for precise tracking and quantification of the compound in various biological and chemical systems. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Val-OH: The unlabeled version of the compound, commonly used in peptide synthesis.
Fmoc-L-Val-OH-15N: Labeled with nitrogen-15 isotopes, used for similar applications as Fmoc-L-Val-OH-13C5.
This compound,15N: Labeled with both carbon-13 and nitrogen-15 isotopes, providing additional labeling options for complex studies.
Uniqueness
This compound is unique due to its specific carbon-13 labeling, which allows for detailed studies involving stable isotope labeling. This makes it particularly valuable in research areas requiring precise quantification and tracking of labeled compounds .
Properties
Molecular Formula |
C20H21NO4 |
|---|---|
Molecular Weight |
344.35 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(113C)methyl(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1,2+1,12+1,18+1,19+1 |
InChI Key |
UGNIYGNGCNXHTR-RCHWKPRMSA-N |
Isomeric SMILES |
[13CH3][13CH]([13CH3])[13C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


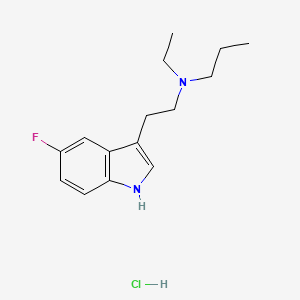

![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
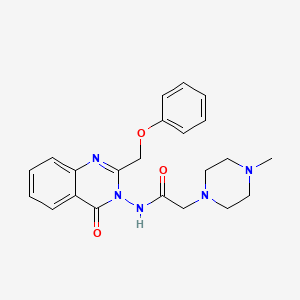
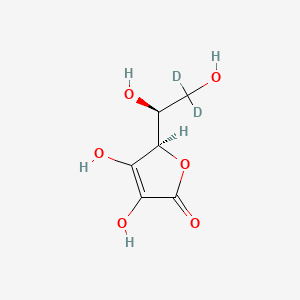

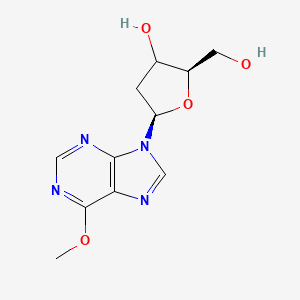
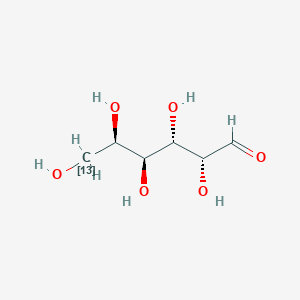
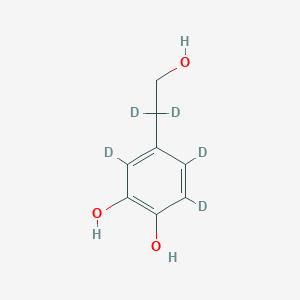


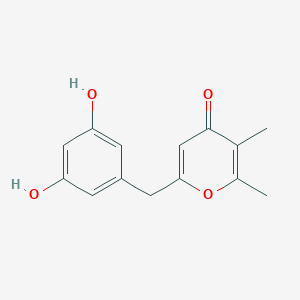

![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)
